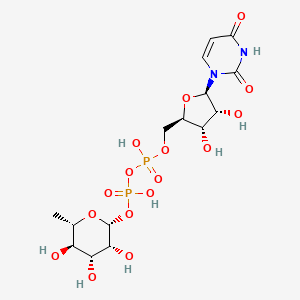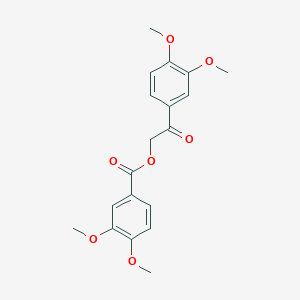
Udp-beta-L-rhamnose
Overview
Description
Uridine diphosphate rhamnose is a sugar nucleotide that plays a crucial role in the biosynthesis of various glycoconjugates in plants. It serves as a donor of rhamnose, a deoxy sugar, in glycosylation reactions. These reactions are essential for the formation of complex carbohydrates, which are vital for plant cell wall integrity and other biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridine diphosphate rhamnose typically involves multiple steps. One common method starts with the acetylation of L-rhamnopyranose to form 2,3,4-tri-O-acetyl-L-rhamnopyranose. This intermediate is then converted to diallyl(2,3,4-tri-O-acetyl-β-L-rhamnopyranosyl)phosphate, followed by phosphorylation to yield 1-O-phosphoryl-2,3,4-tri-O-acetyl-β-L-rhamnopyranoside. Finally, deacetylation and coupling with uridine diphosphate produce uridine diphosphate rhamnose .
Industrial Production Methods: Industrial production of uridine diphosphate rhamnose often involves enzymatic synthesis. Enzymes such as uridine diphosphate rhamnose synthase catalyze the conversion of uridine diphosphate glucose to uridine diphosphate rhamnose. This method is preferred for its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions: Uridine diphosphate rhamnose primarily undergoes glycosylation reactions, where it donates a rhamnose moiety to various acceptor molecules. These reactions are catalyzed by glycosyltransferases and are crucial for the biosynthesis of complex carbohydrates .
Common Reagents and Conditions: The glycosylation reactions involving uridine diphosphate rhamnose typically require the presence of specific glycosyltransferases and acceptor molecules such as flavonoids, phenolic acids, and terpenes. The reactions are often carried out in aqueous buffer solutions at physiological pH and temperature .
Major Products: The major products of these reactions are rhamnosylated compounds, which include various glycosides and polysaccharides. These products play significant roles in plant structure and defense mechanisms .
Scientific Research Applications
Uridine diphosphate rhamnose has a wide range of applications in scientific research:
Mechanism of Action
Uridine diphosphate rhamnose exerts its effects through glycosylation reactions. The compound acts as a donor of rhamnose, which is transferred to acceptor molecules by glycosyltransferases. This process is essential for the biosynthesis of glycoconjugates, which play critical roles in cell wall integrity, signaling, and defense mechanisms in plants .
Comparison with Similar Compounds
Uridine diphosphate rhamnose is unique among sugar nucleotides due to its specific role in donating rhamnose. Similar compounds include:
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): Found in bacteria and fungi, it serves a similar function in glycosylation reactions.
Guanosine diphosphate rhamnose (GDP-Rha): Also found in bacteria and fungi, it is another rhamnose donor used in glycosylation.
Uridine diphosphate glucose (UDP-Glc): A precursor to uridine diphosphate rhamnose, it donates glucose in glycosylation reactions.
Uridine diphosphate rhamnose is unique in its specificity for rhamnose donation in plant glycosylation reactions, making it a critical component in plant biochemistry .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCJEIZVLVWNC-SLBWPEPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317843 | |
| Record name | UDP-rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | UDP-L-rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1955-26-6 | |
| Record name | UDP-rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UDP-rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UDP-rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UDP-L-rhamnose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012305 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-N-[[(2-methyl-5-quinolinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1222577.png)

![(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1222580.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222581.png)
![N-(2-methoxyphenyl)-2-[5-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]-2-tetrazolyl]acetamide](/img/structure/B1222582.png)

![6H-benzo[c]chromen-6-one](/img/structure/B1222585.png)




